molecular formula C14H11NO3S B2392502 N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide CAS No. 2034595-43-0

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2392502
CAS No.: 2034595-43-0
M. Wt: 273.31
InChI Key: LTGWYKPSJVUCTO-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiophene derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling of the furan and thiophene rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce various alcohols or amines .

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-((5-(thiophen-3-yl)furan-2-yl)methyl)furan-3-carboxamide apart is its dual-ring structure, combining both furan and thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various advanced applications .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-1-2-13(18-12)11-4-6-19-9-11/h1-6,8-9H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGWYKPSJVUCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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